molecular formula C21H15N3O3S B2666092 5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide CAS No. 1808900-60-8

5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2666092
CAS No.: 1808900-60-8
M. Wt: 389.43
InChI Key: AKJCGUPHBAOSRR-UHFFFAOYSA-N
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Description

5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a benzothiazole ring, a furan ring, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. The furan ring can be introduced via a Vilsmeier-Haack reaction, and the azetidinone moiety is often synthesized through a Staudinger reaction involving a ketene and an imine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The azetidinone moiety may inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-benzothiazol-2-yl)-N-phenylfuran-2-carboxamide
  • 5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]thiophene-2-carboxamide

Uniqueness

5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-19-11-12-24(19)14-7-5-13(6-8-14)22-20(26)16-9-10-17(27-16)21-23-15-3-1-2-4-18(15)28-21/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJCGUPHBAOSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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